molecular formula C11H9ClN2O2S B1635867 Methyl 2-amino-5-(2-chlorophenyl)-1,3-thiazole-4-carboxylate CAS No. 886361-40-6

Methyl 2-amino-5-(2-chlorophenyl)-1,3-thiazole-4-carboxylate

Cat. No. B1635867
CAS RN: 886361-40-6
M. Wt: 268.72 g/mol
InChI Key: PYOYAFBTVXWGRD-UHFFFAOYSA-N
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Description

The compound is a derivative of 2-aminothiazole, which is a heterocyclic compound featuring an thiazole core . Thiazoles are aromatic compounds that contain a five-membered C3NS ring. The ‘2-amino-’ prefix indicates the presence of an amino group (-NH2) attached to the second carbon in the thiazole ring. The ‘5-(2-chlorophenyl)-’ part indicates a 2-chlorophenyl group attached to the fifth carbon in the thiazole ring. The ‘4-carboxylate’ suffix suggests a carboxylate group (-COO-) attached to the fourth carbon in the thiazole ring .

Scientific Research Applications

Synthesis and Antimicrobial Applications

  • Research has demonstrated the synthesis of formazans from Mannich bases of related thiazole derivatives, showcasing moderate antimicrobial activity against bacterial strains such as Escherichia coli and Salmonella typhi, as well as fungal strains including Aspergillus niger, Penicillium species, and Candida albicans (Sah et al., 2014).

Antiviral Activity

  • A series of analogues designed to improve metabolic stability, therapeutic index, and antiviral potency showed promising results against yellow fever virus, highlighting the potential of thiazole derivatives in antiviral research (Mayhoub et al., 2011).

Chemical Structure and Reactivity

  • Studies on the chemical structure and reactivity of thiazole derivatives have provided insights into their potential applications. For instance, the reaction of dithiazolium perchlorate with active methylenes to form heterocycles such as pyrimidine and thiazole derivatives has been documented, indicating the versatility of thiazole compounds in organic synthesis (Shibuya, 1984).

Theoretical Studies

  • Theoretical studies on intramolecular hydrogen bonds in thiazole derivatives have provided insights into their chemical properties and potential applications in the development of new compounds with specific functionalities (Castro et al., 2007).

Corrosion Inhibition

  • Quantum chemical and molecular dynamics simulation studies have been conducted to predict the corrosion inhibition performances of thiazole and thiadiazole derivatives against corrosion of iron, showcasing their potential in materials science and engineering (Kaya et al., 2016).

properties

IUPAC Name

methyl 2-amino-5-(2-chlorophenyl)-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O2S/c1-16-10(15)8-9(17-11(13)14-8)6-4-2-3-5-7(6)12/h2-5H,1H3,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYOYAFBTVXWGRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC(=N1)N)C2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601206944
Record name Methyl 2-amino-5-(2-chlorophenyl)-4-thiazolecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601206944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-amino-5-(2-chlorophenyl)-1,3-thiazole-4-carboxylate

CAS RN

886361-40-6
Record name Methyl 2-amino-5-(2-chlorophenyl)-4-thiazolecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886361-40-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-amino-5-(2-chlorophenyl)-4-thiazolecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601206944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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